4-Bromo-1-cyclopropoxy-2-methylbenzene
CAS No.:
Cat. No.: VC18718719
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 4-bromo-1-cyclopropyloxy-2-methylbenzene |
| Standard InChI | InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
| Standard InChI Key | WHBMGMVALARPGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)OC2CC2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
4-Bromo-1-cyclopropyl-2-methylbenzene, systematically named 4-bromo-1-cyclopropyl-2-methylbenzene, belongs to the class of substituted benzenes. Its molecular formula is C₁₀H₁₁Br, with a molecular weight of 211.10 g/mol . The compound’s IUPAC name reflects the positions of its substituents: a bromine atom at the para position (C4), a cyclopropyl group at C1, and a methyl group at C2 .
Table 1: Key Identifiers of 4-Bromo-1-cyclopropyl-2-methylbenzene
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 71096-12-3 | |
| Molecular Formula | C₁₀H₁₁Br | |
| SMILES Notation | CC1=C(C=CC(=C1)Br)C2CC2 | |
| InChI Key | RRCWRJLSPITLTI-UHFFFAOYSA-N |
Structural Characteristics
The molecule comprises a benzene ring substituted with three functional groups:
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A bromine atom at C4, enabling electrophilic substitution reactions.
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A cyclopropyl group at C1, introducing steric strain and potential reactivity in ring-opening reactions.
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A methyl group at C2, influencing electron density and regioselectivity in further derivatization .
X-ray crystallography data are unavailable, but computational models predict a planar aromatic ring with the cyclopropane moiety adopting a puckered conformation orthogonal to the benzene plane .
Synthesis and Industrial Production
Purification and Quality Control
Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard purification techniques. Purity is verified via GC-MS and ¹H NMR, with commercial samples exhibiting ≥95% purity .
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but decomposes upon exposure to strong oxidizers, releasing hazardous gases such as hydrogen bromide and carbon oxides . Its bromine substituent renders it susceptible to nucleophilic aromatic substitution, while the cyclopropyl group may participate in strain-driven ring-opening reactions .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol) | |
| Vapor Pressure | Not available |
Spectroscopic Data
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¹H NMR (predicted): δ 6.8–7.2 (aromatic protons), δ 2.3 (methyl group), δ 1.2–1.5 (cyclopropyl protons).
Applications in Pharmaceutical Research
Role in Drug Discovery
4-Bromo-1-cyclopropyl-2-methylbenzene serves as a precursor in synthesizing tetrahydroimidazo[1,5-d] oxazepine derivatives—a class of compounds investigated for neurological and oncological targets. For example, patent US9458176B2 discloses its use in constructing molecules with modulated GABAA receptor activity .
Structure-Activity Relationship (SAR) Insights
The cyclopropyl group enhances metabolic stability by resisting oxidative degradation in vivo, while the bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling .
Regulatory and Environmental Considerations
Ecotoxicology
Data on aquatic toxicity, biodegradability, and bioaccumulation potential are currently unavailable .
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